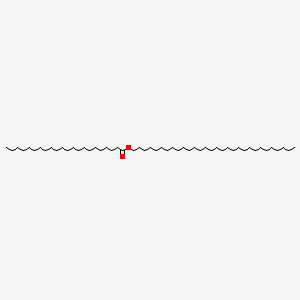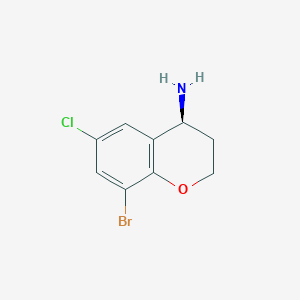![molecular formula C15H17F3N2O3 B15233010 Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)
Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one;2,2,2-trifluoroacetic acid is a spirocyclic compound that features a unique structure where a quinoline and a piperidine ring are fused together at a single spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one often employs scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the piperidine ring .
Wissenschaftliche Forschungsanwendungen
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and antiviral properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Wirkmechanismus
The mechanism of action of spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole: A spirocyclic compound with an indole ring fused to another ring.
Spirooxindole: A spirocyclic compound with an oxindole ring fused to another ring.
Spiropyrrolidine: A spirocyclic compound with a pyrrolidine ring fused to another ring.
Uniqueness
Spiro[1,3-dihydroquinoline-4,4’-piperidine]-2-one is unique due to its specific combination of a quinoline and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C15H17F3N2O3 |
|---|---|
Molekulargewicht |
330.30 g/mol |
IUPAC-Name |
spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16N2O.C2HF3O2/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12;3-2(4,5)1(6)7/h1-4,14H,5-9H2,(H,15,16);(H,6,7) |
InChI-Schlüssel |
OLAHCIFZKIGRQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=O)NC3=CC=CC=C23.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)

![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)


![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
